Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-23-11-5-3-9(4-6-11)13-14-12(25-15(13)16(22)24-2)7-10(8-21-14)17(18,19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXPPDBINFZVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of conjugated polymers, suggesting that this compound may interact with similar targets.
Mode of Action
The incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects. This suggests that the compound may interact with its targets through steric and electronic effects, altering the properties of the targets.
Biochemical Pathways
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, indicating that it may affect a variety of biochemical pathways.
Result of Action
The incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers. This suggests that the compound may have similar effects at the molecular and cellular levels.
Biological Activity
Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique thieno[3,2-b]pyridine structure, enhanced by a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its distinctive chemical properties and biological effects.
- Molecular Formula : CHFNOS
- Molecular Weight : 367.34 g/mol
- CAS Number : 400085-35-0
The compound's structural characteristics are critical for its biological activity, influencing its lipophilicity and interaction with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Key Findings:
- Inhibition of Cell Growth : The compound demonstrated significant growth inhibition in TNBC cell lines while showing minimal toxicity to non-tumorigenic cells (e.g., MCF-12A) .
- Mechanism of Action : Investigations suggest that it interferes with cell viability and proliferation pathways without inducing apoptosis, as indicated by unchanged levels of apoptotic markers like PARP and caspase-3 .
- Cell Cycle Effects : Treatment with this compound increased the G0/G1 phase population and decreased the S phase in MDA-MB-231 cells, suggesting a potential mechanism involving cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other thieno[3,2-b]pyridine derivatives:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Lacks trifluoromethyl group | Moderate antitumor activity |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Contains a tolyl group instead of methoxy | Similar antitumor properties |
| Methyl 6-fluorothieno[3,2-b]pyridine-2-carboxylate | Fluoro group instead of trifluoro group | Different pharmacological profile |
The presence of both the methoxy and trifluoromethyl groups in this compound enhances its lipophilicity and potentially increases its biological activity compared to similar compounds lacking these functional groups .
In Vitro Studies
In vitro assays using sulforhodamine B demonstrated that the most promising derivatives of this compound inhibited growth in TNBC cell lines at concentrations below 10 µM. Specifically, one derivative showed a GI concentration of approximately 13 µM against MDA-MB-231 cells .
In Ovo Studies
Further evaluation using an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with the compound resulted in reduced tumor size, providing preliminary evidence for its potential efficacy in vivo .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations at positions 3, 4, 6, and the ester group. Below is a comparative analysis:
Substituent Position and Electronic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
